1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one
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Overview
Description
1-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting piperidone with ethylene glycol under acidic conditions to form 1,4-dioxa-8-azaspiro[4.5]decane.
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Material Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound used in organic synthesis.
3-Methoxyphenylamine: A precursor in the synthesis of various organic compounds.
1,3,4-Thiadiazole Derivatives: A class of compounds with diverse biological activities.
Uniqueness
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one is unique due to its combination of a spirocyclic core, a methoxyphenyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-24-14-4-2-3-13(11-14)19-17-21-20-15(27-17)12-16(23)22-7-5-18(6-8-22)25-9-10-26-18/h2-4,11H,5-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGVHUUGGQTLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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